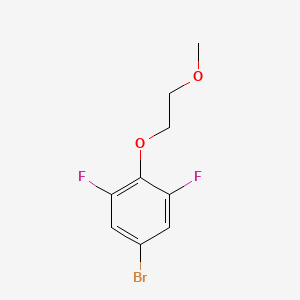
5-Bromo-1,3-difluoro-2-(2-methoxyethoxy)-benzene
Übersicht
Beschreibung
5-Bromo-1,3-difluoro-2-(2-methoxyethoxy)-benzene, also known as 5-BDB, is a compound belonging to the class of organic compounds known as haloarenes. It is a colorless, volatile liquid with a sweet odor. 5-BDB is used in a variety of applications, including synthesis, research, and industrial applications.
Wissenschaftliche Forschungsanwendungen
Bromination Studies
Bromination reactions are crucial in organic synthesis, allowing for the functionalization of compounds for further chemical transformations. For instance, Shainyan et al. (1993) investigated the bromination of ambident nucleophiles, revealing the sensitivity to substituents and the role of steric effects in determining the bromination patterns of benzene derivatives (Shainyan, Eventova, & Rappoport, 1993). This study highlights the complexity of bromination reactions and their dependency on the molecular structure.
Synthesis of Biologically Active Compounds
The synthesis of biologically active molecules often involves halogenated intermediates due to their reactivity and ability to participate in various organic transformations. Akbaba et al. (2010) demonstrated the total synthesis of a natural product involving brominated intermediates, showcasing the relevance of such compounds in the synthesis of complex molecules with potential biological activities (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Material Science Applications
In the field of materials science, brominated benzene derivatives are utilized for the preparation of polymers with specific properties. Kubo et al. (2005) incorporated π-conjugated polymers into silica, creating composites with unique optical properties, which could have implications for electronics and photonics (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).
Antioxidant and Antibacterial Properties
The search for natural antioxidants and antibacterial agents has led to the investigation of marine algae and their bromophenol contents. Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating their potent antioxidant activities (Li, Li, Gloer, & Wang, 2011). Similarly, Xu et al. (2003) focused on the antibacterial bromophenols from the same alga, highlighting their potential in combating bacterial infections (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Eigenschaften
IUPAC Name |
5-bromo-1,3-difluoro-2-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-2-3-14-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWRIGLBUPGFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-difluoro-2-(2-methoxyethoxy)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



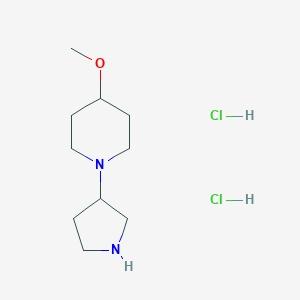
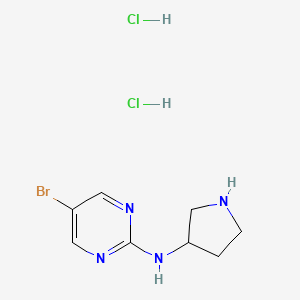
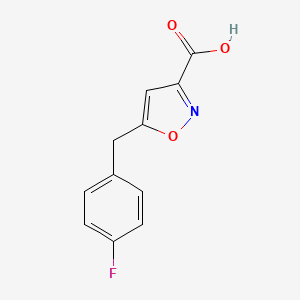
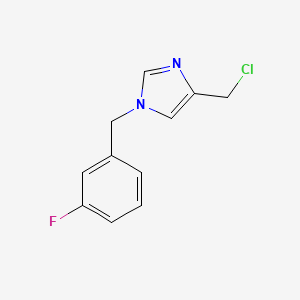
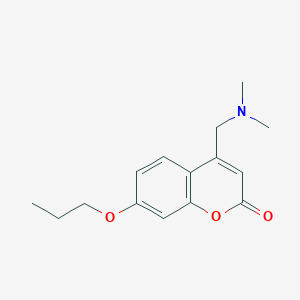
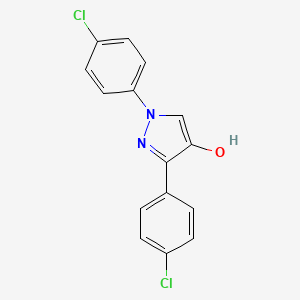
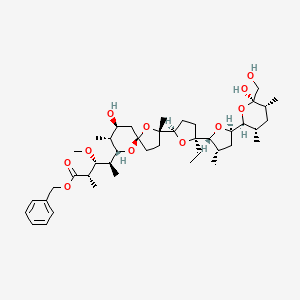
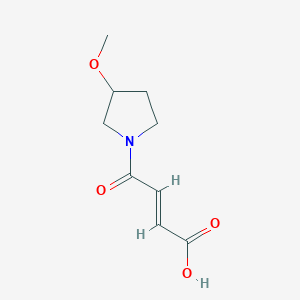
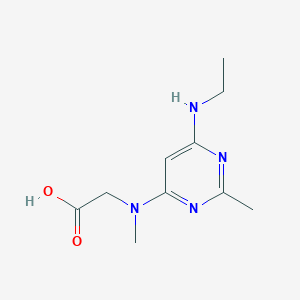
![Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1489527.png)
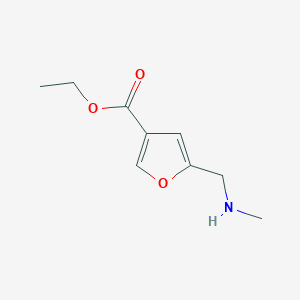
![2-[3-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1489532.png)
![ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1489533.png)
![(Butan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1489534.png)